N,N-dimethylbiphenyl-4-carboxamide
CAS No.:
Cat. No.: VC8958784
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15NO |
---|---|
Molecular Weight | 225.28 g/mol |
IUPAC Name | N,N-dimethyl-4-phenylbenzamide |
Standard InChI | InChI=1S/C15H15NO/c1-16(2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Standard InChI Key | QNBIPRKUOSLWQE-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is N,N-dimethylbiphenyl-4-carboxamide, reflecting its biphenyl core (two benzene rings connected by a single bond) and the dimethyl-substituted carboxamide group at the fourth position of one phenyl ring. Its molecular formula is , with a calculated exact mass of 225.1154 g/mol .
Structural Depiction
The molecule consists of a biphenyl system where one phenyl ring is substituted with a carboxamide group () at the para position. The dimethylamine moiety enhances the compound’s lipophilicity, influencing its solubility and reactivity.
Synthesis and Manufacturing
Single-Pot Synthesis Methodology
A patent by WO2013065059A1 details a scalable, energy-efficient process for synthesizing N,N-di-substituted carboxamides. While the patent focuses on analogs, the methodology is directly applicable to N,N-dimethylbiphenyl-4-carboxamide:
-
Reactants:
-
Biphenyl-4-carboxylic acid (aromatic carboxylic acid).
-
N,N-Dimethylcarbamoyl chloride (di-substituted carbamoyl chloride).
-
-
Reaction Conditions:
-
Base: Organic tertiary bases like 4-methylmorpholine or triethylamine.
-
Temperature: 10–50°C (often room temperature).
-
Time: 15–60 minutes.
-
-
Procedure:
-
Combine equimolar amounts of biphenyl-4-carboxylic acid and N,N-dimethylcarbamoyl chloride in a reaction vessel.
-
Add 1.2 equivalents of the tertiary base dropwise with stirring.
-
Stir the mixture for 20–60 minutes, facilitating the formation of the amide bond via nucleophilic acyl substitution.
-
Quench the reaction with water, separating the organic layer containing the crude product.
-
Purify via vacuum distillation or recrystallization, achieving >99% purity .
-
Environmental and Industrial Advantages
-
Energy Efficiency: Reactions proceed at ambient temperatures, reducing energy consumption .
-
Waste Minimization: The process avoids hazardous byproducts, with base hydrochlorides recyclable after neutralization .
-
Scalability: Demonstrated for bulk production, making it viable for pharmaceutical manufacturing .
Physicochemical Properties
Thermodynamic Parameters
While direct data for N,N-dimethylbiphenyl-4-carboxamide is limited, properties can be extrapolated from structurally similar carboxamides :
Solubility and Stability
-
Solubility: Limited water solubility due to the biphenyl group; soluble in organic solvents like dichloromethane and ethanol.
-
Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume